(S)-Morpholin-2-ylmethanamine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring, which is a six-membered structure containing both nitrogen and oxygen atoms. Its unique chemical properties and potential biological activities make it a valuable compound in various scientific research applications. The compound is characterized by its molecular formula and has a molecular weight of 152.62 g/mol .
(S)-Morpholin-2-ylmethanamine hydrochloride is synthesized from morpholine, formaldehyde, and hydrogen chloride. The synthesis process requires controlled conditions to ensure the desired stereochemistry is achieved, typically involving solvents like methanol or ethanol.
This compound falls under the category of organic compounds known as morpholines, which are heterocyclic compounds containing a morpholine moiety. Morpholines are recognized for their diverse applications in medicinal chemistry and organic synthesis due to their versatile structural characteristics .
The synthesis of (S)-Morpholin-2-ylmethanamine hydrochloride primarily involves:
The reaction typically proceeds through the formation of an intermediate that subsequently reacts with hydrogen chloride to yield (S)-Morpholin-2-ylmethanamine hydrochloride. Industrial methods may utilize continuous flow reactors for large-scale production, optimizing yield and purity .
(S)-Morpholin-2-ylmethanamine hydrochloride has a distinct molecular structure characterized by:
The morpholine ring contributes to the compound's unique properties, including its ability to participate in various chemical reactions .
Property | Value |
---|---|
Molecular Weight | 152.62 g/mol |
Boiling Point | Not specified |
Appearance | White crystalline solid |
(S)-Morpholin-2-ylmethanamine hydrochloride can undergo several types of chemical reactions:
These reactions highlight the compound’s versatility in synthetic organic chemistry.
The mechanism of action of (S)-Morpholin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets within biological systems. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses . The precise molecular targets depend on its specific application in research or therapeutic contexts.
(S)-Morpholin-2-ylmethanamine hydrochloride exhibits properties typical of amines and morpholine derivatives:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(S)-Morpholin-2-ylmethanamine hydrochloride has numerous scientific uses, including:
The morpholine nucleus contributes multifaceted chemical advantages to pharmaceutical compounds that extend far beyond simple steric presence. Its hydrogen-bonding capacity stems from both the electron-rich oxygen atom (hydrogen bond acceptor) and the moderately basic nitrogen (hydrogen bond donor when protonated), enabling specific molecular interactions with biological targets . This dual functionality allows morpholine-containing compounds to form critical binding interactions with enzymes and receptors, as evidenced in kinase inhibitors where morpholine oxygen coordinates with hinge region residues through hydrogen bonding [6]. Additionally, the balanced amphiphilic character of the morpholine ring arises from its ability to engage in both lipophilic interactions via the carbon framework and hydrophilic interactions through its heteroatoms [4].
The physicochemical profile of morpholine derivatives directly influences their pharmacokinetic behavior, particularly regarding CNS penetration. Morpholine-containing compounds exhibit an optimal balance between molecular size and lipophilicity that facilitates passive diffusion across the blood-brain barrier . This property is exemplified in CNS-active drugs like reboxetine (antidepressant) and aprepitant (antiemetic with CNS activity), where the morpholine moiety significantly contributes to brain tissue distribution without compromising aqueous solubility [4] [6]. The ring's metabolic stability profile further enhances drug-like properties, as morpholine typically undergoes predictable oxidative metabolism to nontoxic derivatives rather than generating reactive intermediates [4].
Table 1: Comparative Analysis of Key Heterocycles in Drug Design
Heterocycle | pKa (Conjugate Acid) | Log P | Hydrogen Bonding Capacity | BBB Penetration Potential |
---|---|---|---|---|
Morpholine | 5.64 | -1.08 | Dual donor/acceptor | High |
Piperidine | 11.10 | 0.84 | Donor only | Moderate-high |
Piperazine | 9.80 (proximal N) | -0.47 | Dual donor/acceptor | Variable |
Tetrahydrofuran | N/A | 0.46 | Acceptor only | High |
Tetrahydropyran | N/A | 0.51 | Acceptor only | High |
The introduction of a chiral center adjacent to the morpholine ring generates enantiomers with potentially distinct pharmacological profiles and binding affinities. The compound (S)-Morpholin-2-ylmethanamine hydrochloride exemplifies this stereochemical dependency, featuring an asymmetric carbon at position 2 of the morpholine ring that significantly influences its molecular interactions [3]. The (S)-configuration creates a specific three-dimensional orientation of the aminomethyl substituent that enables optimal complementarity with chiral binding pockets in biological targets [8]. This stereospecificity is not merely theoretical; studies on analogous CNS-active morpholine derivatives consistently demonstrate that enantiomeric differentiation translates to measurable differences in target affinity and functional activity .
The biological discrimination between enantiomers arises from the precise spatial requirements of binding sites in proteins. For example, sigma receptor antagonists containing the (S)-morpholine configuration show substantially higher binding affinity (often 10-100 fold) compared to their (R)-counterparts due to better accommodation within the chiral binding cleft . Similarly, dopamine receptor ligands exhibit marked stereoselective binding patterns directly attributable to the configuration of the morpholine substituent [8]. This enantiomeric preference extends beyond receptor interactions to influence metabolic stability and tissue distribution, as evidenced by PET studies with radiolabeled enantiomers showing differential brain uptake based on absolute configuration [8]. The therapeutic superiority of specific enantiomers has been conclusively demonstrated in marketed drugs, validating the strategic incorporation of chiral morpholine derivatives in lead optimization programs.
Table 2: Enantiomeric Differentiation in Morpholine Derivatives: Selected Case Studies
Compound Class | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Therapeutic Significance |
---|---|---|---|
Sigma Receptor Antagonists | IC₅₀ = 12 nM (σ₁R) | IC₅₀ = 340 nM (σ₁R) | 28-fold higher affinity for (S)-configuration in MR-309 derivative |
Cannabinoid Receptor Ligands | Kᵢ = 0.8 nM (CB2) | Kᵢ = 42 nM (CB2) | 52-fold selectivity for (S)-enantiomer in aminoalkylindole derivatives |
Dopamine D4 Receptor Ligands | Kᵢ = 0.25 nM | Kᵢ = 8.3 nM | 33-fold higher affinity for specific enantiomer in pyrrolopyridine derivatives [8] |
Antidepressants (Reboxetine) | Norepinephrine reuptake IC₅₀ = 1.1 nM | IC₅₀ = 44 nM | (S,S)-enantiomer demonstrates 40-fold greater potency [4] |
The integration of morpholine into pharmaceutical agents represents a compelling narrative of rational pharmacophore evolution spanning over eight decades. The initial industrial applications of morpholine beginning in 1935 focused primarily on non-pharmaceutical uses, but its therapeutic potential became evident in the 1950s with the introduction of morazone as an early anti-inflammatory agent [4] [6]. This breakthrough established the morpholine ring as a viable medicinal chemistry scaffold and catalyzed exploration of its diverse therapeutic applications. The 1970s-1990s witnessed a strategic expansion into CNS therapeutics, exemplified by the development of moclobemide (1992), a reversible MAO-A inhibitor antidepressant featuring a morpholine ring critical for both target engagement and brain penetration [4] [6].
The new millennium heralded the structural optimization era where medicinal chemists systematically exploited the stereochemical potential of morpholine derivatives. This period yielded sophisticated agents like aprepitant (2003), an NK1 receptor antagonist containing a chiral morpholine component, and finafloxacin (2014), a broad-spectrum antibacterial agent where the morpholine ring enhances bacterial penetration [4] [6]. Contemporary research focuses on targeted molecular therapies featuring chiral morpholine building blocks such as (S)-Morpholin-2-ylmethanamine hydrochloride as key structural components in kinase inhibitors and receptor modulators [1] [3]. This evolution demonstrates a clear trajectory from simple ring incorporation to sophisticated exploitation of stereochemistry for enhanced target specificity.
Table 3: Historical Milestones in Morpholine-Containing Drug Development
Decade | Representative Agents | Therapeutic Category | Structural Significance |
---|---|---|---|
1950s | Morazone | NSAID | First morpholine-containing therapeutic agent |
1970s | Timolol | β-blocker (glaucoma) | Morpholine as solubilizing moiety |
1980s | Amorolfine | Antifungal | Morpholine as target-binding element |
1990s | Reboxetine, Moclobemide | Antidepressant | Chiral morpholine implementation |
2000s | Aprepitant, Gefitinib | Antiemetic, Anticancer | Targeted therapy applications |
2010s | Finafloxacin, PI3K inhibitors | Antibacterial, Anticancer | Stereochemically optimized derivatives |
2020s | (S)-Morpholin-2-ylmethanamine derivatives | CNS/Oncology | Enantiopure building blocks for drug candidates |
The structural and stereochemical sophistication observed in contemporary morpholine derivatives reflects the continuous refinement of this versatile pharmacophore. Modern synthetic methodologies enable precise installation of chiral morpholine building blocks like (S)-Morpholin-2-ylmethanamine hydrochloride into complex molecular architectures [3] [8]. The ongoing exploration of morpholine isosteres aims to address metabolic limitations while retaining advantageous properties, representing the next frontier in this scaffold's evolution [5]. As drug discovery paradigms increasingly emphasize three-dimensionality and molecular complexity, enantiopure morpholine derivatives stand poised to address challenging therapeutic targets through their optimized physicochemical profiles and stereospecific interactions.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: